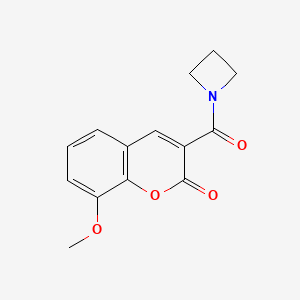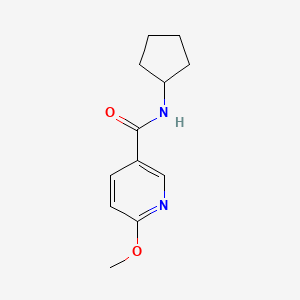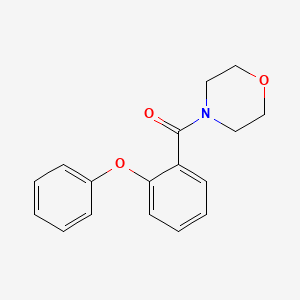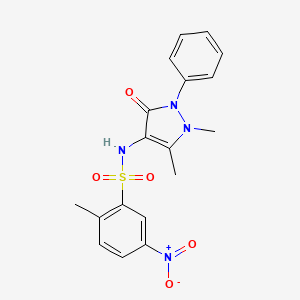![molecular formula C16H16N2O5S B7519602 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid, also known as Bz-ASP, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. However, Bz-ASP is not used as a drug, but rather as a research tool to investigate various biological processes.
Mécanisme D'action
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the binding of its substrate, carbon dioxide. This results in a decrease in the activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding environment.
Biochemical and Physiological Effects
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid in lab experiments is its high specificity for carbonic anhydrase, allowing for the selective inhibition of this enzyme without affecting other biological processes. However, one of the limitations of using 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research involving 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid. One potential area of research is the development of 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid analogs with improved solubility and potency. Another potential area of research is the investigation of the effects of 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid on other biological processes, such as the regulation of ion channels and the modulation of neurotransmitter release. Additionally, 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid could be used in combination with other drugs to investigate potential synergistic effects.
Méthodes De Synthèse
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 3-bromo-3-phenylpropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid. Other methods of synthesis include the reaction of 4-nitrobenzenesulfonamide with 3-phenylpropanoic acid followed by reduction using hydrogen gas.
Applications De Recherche Scientifique
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid has been used in various scientific research studies to investigate its effects on biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance and respiration. 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid has also been used to study the role of sulfonamides in the inhibition of bacterial growth and to investigate the mechanism of action of other sulfonamide drugs.
Propriétés
IUPAC Name |
3-[4-(benzamidosulfamoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-15(20)11-8-12-6-9-14(10-7-12)24(22,23)18-17-16(21)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISQEBJKLIGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)

![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)


![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)


![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)
![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)

![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
